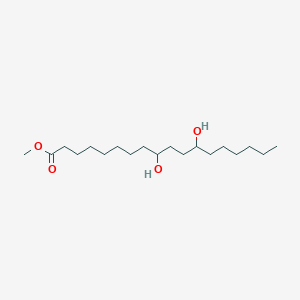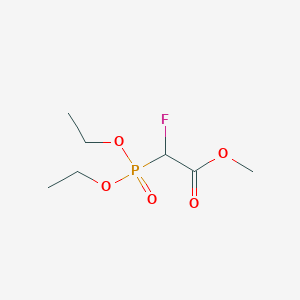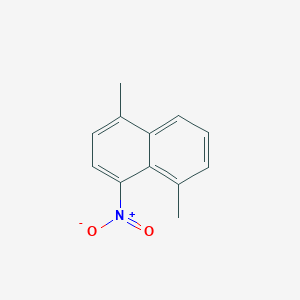
1,5-Dimethyl-4-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-4-nitronaphthalene is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, characterized by the presence of two methyl groups and a nitro group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-4-nitronaphthalene can be synthesized through the nitration of 1,5-dimethylnaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced catalytic processes. For example, the use of solid superacid catalysts such as sulfated zirconia (SO42−/ZrO2) has been reported to enhance the efficiency and selectivity of the nitration reaction. This method offers a more environmentally friendly approach compared to traditional methods that generate significant amounts of acidic waste .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-4-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or alkylating agents in the presence of Lewis acids are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-4-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-4-nitronaphthalene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethyl-4-nitronaphthalene: Characterized by two methyl groups and a nitro group on the naphthalene ring.
1,8-Dimethyl-4-nitronaphthalene: Similar structure but with the nitro group at a different position.
1,5-Dinitronaphthalene: Contains two nitro groups instead of methyl groups
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research .
Propiedades
Número CAS |
24055-43-4 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-nitronaphthalene |
InChI |
InChI=1S/C12H11NO2/c1-8-6-7-11(13(14)15)12-9(2)4-3-5-10(8)12/h3-7H,1-2H3 |
Clave InChI |
JPHUKELFQVHMLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CC=C2[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


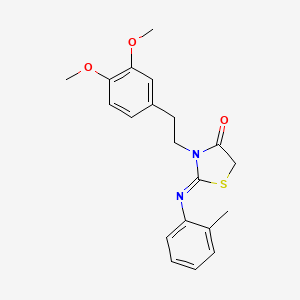
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
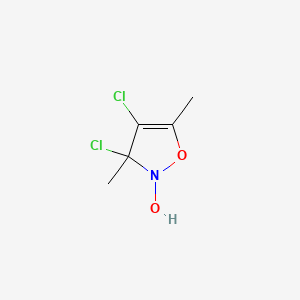
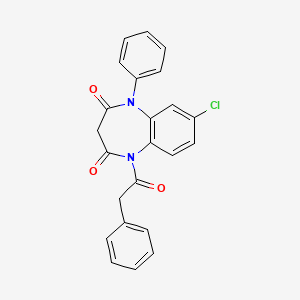
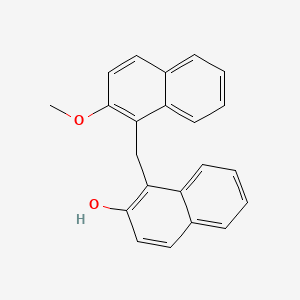
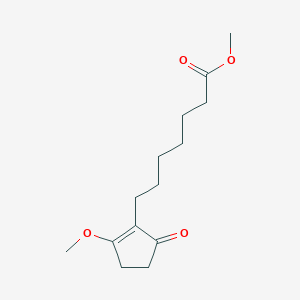

![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)

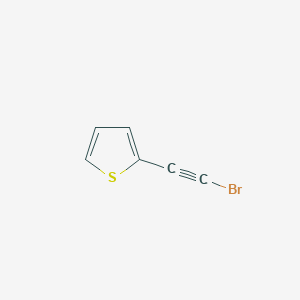
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
